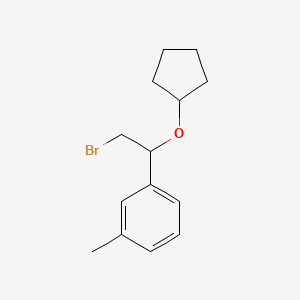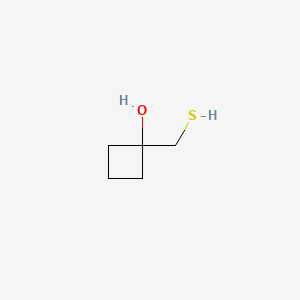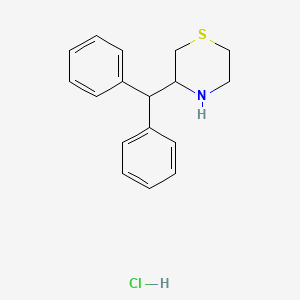![molecular formula C9H8F3NO3S B13484572 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-16-2](/img/structure/B13484572.png)
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The presence of the trifluoroacetyl group adds unique chemical properties to the compound, making it a subject of interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with trifluoroacetic anhydride in the presence of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds with active sites, enhancing the compound’s binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the trifluoroacetyl group.
Thiophene-3-acetic acid: Contains a thiophene ring and an acetic acid moiety.
3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: A more complex thiophene derivative with additional functional groups.
Uniqueness
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
70629-16-2 |
|---|---|
Formule moléculaire |
C9H8F3NO3S |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
3-thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)3-5-1-2-17-4-5/h1-2,4,6H,3H2,(H,13,16)(H,14,15) |
Clé InChI |
CFVFFSCIUNIEDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CC(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



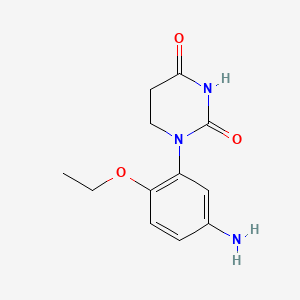
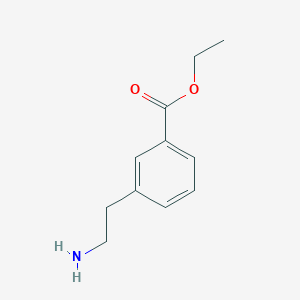
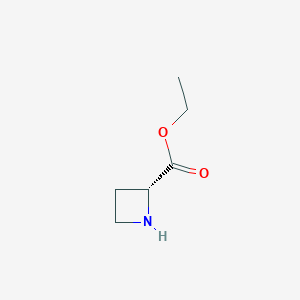
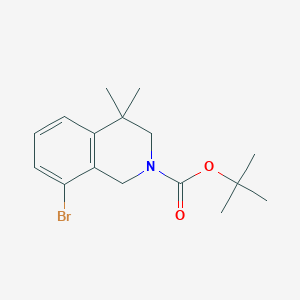
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

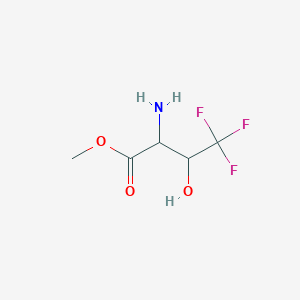
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)

